Ethidium Bromide Adsorber

Description

Ethidium Bromide Adsorber is a specialized ion-exchange resin designed for the safe and efficient removal of ethidium bromide (EtBr), a mutagenic intercalating dye commonly used in nucleic acid gel electrophoresis. This adsorbent binds to EtBr molecules in aqueous solutions, enabling their sequestration from staining buffers and gel waste . This compound is typically composed of granular materials such as Dowex® or AmberChrom™ resins, which exhibit high affinity for EtBr due to their cationic exchange properties. Its primary application lies in laboratory waste management, reducing environmental and occupational hazards associated with EtBr disposal .

Key features include:

- Specificity: Optimized for EtBr, minimizing interference with other nucleic acid components.

- Efficiency: Capable of reducing EtBr concentrations to safe levels (e.g., <1 ppm) in accordance with regulatory guidelines .

- Ease of Use: Integrated into filtration systems or standalone devices for straightforward decontamination workflows .

Propriétés

IUPAC Name |

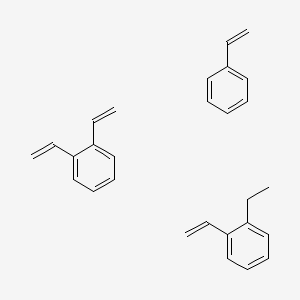

1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;styrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12.C10H10.C8H8/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUYHJFMYQTDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68584-06-5, 69011-20-7 | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of ethidium bromide adsorber often involves the synthesis of nanoparticles or composite materials that can effectively adsorb ethidium bromide. For instance, palladium nanoparticles can be synthesized using a phytomediated approach, where a precursor to extract ratio of 4:1, pH 3, and incubation at 80°C for 60 minutes are optimal conditions . Another method involves the development of chromatin-loaded chitosan polyvinyl alcohol composites, characterized by dense porous morphology and mesopores .

Industrial Production Methods: Industrial production methods for ethidium bromide adsorbers typically involve large-scale synthesis of the adsorbent materials under controlled conditions. This includes the use of digital display thermostatic water baths for heating during material preparation and ensuring uniform dispersion of active components through techniques like FTIR and XRD analysis .

Analyse Des Réactions Chimiques

Types of Reactions: Ethidium bromide adsorbers primarily undergo adsorption reactions. The adsorption process can be analyzed using kinetic and thermodynamic methods, often fitting well with models like the Freundlich and Temkin isotherm models .

Common Reagents and Conditions: Common reagents used in the preparation of ethidium bromide adsorbers include palladium precursors, chitosan, and polyvinyl alcohol. Optimal conditions for adsorption include specific pH levels, temperatures, and incubation times .

Major Products Formed: The major product formed from these reactions is the ethidium bromide-adsorbed complex, which can be safely removed from aqueous solutions, thereby reducing environmental and health risks .

Applications De Recherche Scientifique

Mechanisms of Adsorption

The adsorption process involves several mechanisms, including:

- Physical Adsorption : Involves van der Waals forces and hydrogen bonding between the adsorbent and EtBr molecules.

- Chemical Adsorption : Involves covalent bonding or complexation between the adsorbent and the EtBr.

Different adsorbents exhibit varying efficiencies based on their surface properties, porosity, and chemical nature.

Carbon Nanotubes as Adsorbents

A study investigated the use of single-walled carbon nanotubes (SWCNTs) for the adsorption of EtBr. The findings indicated that:

- Maximum adsorption capacity : 0.770 mg/g for SWCNTs and 0.830 mg/g for carboxylate-functionalized SWCNTs.

- Kinetics : The adsorption followed pseudo-second-order kinetics with equilibrium achieved within minutes .

Palladium Nanoparticles

Research on biogenic palladium nanoparticles (PdNPs) demonstrated their effectiveness in removing EtBr from aqueous solutions. Key results included:

- Optimal conditions : Achieved under specific precursor ratios and pH levels.

- Adsorption isotherms : Fitted well with Freundlich and Temkin models, indicating multi-layer adsorption .

Fennel Seed Spent as an Adsorbent

A novel approach utilized nutraceutical industrial fennel seed spent (NIFSS) as an adsorbent for EtBr:

- Characterization : SEM and FTIR analyses confirmed effective surface properties for adsorption.

- Kinetics : The study showed that both pseudo-first-order and pseudo-second-order models were applicable .

Chitosan-Polyvinyl Alcohol Composites

A composite material made from chitosan and polyvinyl alcohol was developed to enhance EtBr removal:

- Adsorption efficiency : Achieved up to 99% removal at optimal conditions (pH 7.4, contact time of 120 min).

- Kinetics : Conformed to pseudo-second-order kinetics .

Activated Charcoal

Activated charcoal has been extensively studied for its high adsorption capacity due to its porous structure:

- Effectiveness : Increased amounts of activated charcoal corresponded to higher EtBr removal rates.

- Environmental friendliness : It is a cost-effective and eco-friendly option for treating EtBr waste .

Summary Table of Case Studies

| Study | Adsorbent Material | Maximum Adsorption Capacity | Kinetic Model | Isotherm Model |

|---|---|---|---|---|

| Carbon Nanotubes | SWCNTs | 0.770 mg/g | Pseudo-second-order | Langmuir |

| Palladium Nanoparticles | PdNPs | Not specified | Pseudo-second-order | Freundlich |

| Fennel Seed Spent | NIFSS | Not specified | Pseudo-first & second-order | Various |

| Chitosan Composite | Chitosan-PVA | Up to 99% removal | Pseudo-second-order | Freundlich |

| Activated Charcoal | Activated Charcoal | Not specified | Not specified | Not specified |

Mécanisme D'action

The mechanism of action of ethidium bromide adsorbers involves the adsorption of ethidium bromide molecules onto the surface of the adsorbent material. This process is driven by interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The adsorbed ethidium bromide is then concentrated and removed from the solution, allowing for safe disposal .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Comparison of this compound with Alternatives

Table 2: DNA-Binding Affinity of Related Compounds

(From Trimethoprim Analogs Study )

| Compound | DNA-Binding (% of Netropsin) |

|---|---|

| Netropsin | 100% |

| Ethidium Bromide | 74% |

| Compound 1 | 71.43% |

| Compound 2 | 45.18% |

Research Findings

- Efficiency : this compound outperforms activated charcoal in EtBr removal efficiency (95% vs. 70–80%) due to its targeted ion-exchange mechanism .

- Safety : Alternative stains like SYBR Safe reduce mutagenic risks but require trade-offs in sensitivity and cost .

- Cost-Benefit : While EXTRACTOR systems match the Adsorber’s efficiency, their high cost limits accessibility for small laboratories .

Activité Biologique

Ethidium bromide (EtBr) is a fluorescent intercalating agent widely used in molecular biology for DNA visualization and analysis. However, its mutagenic properties raise significant concerns regarding environmental and health safety. The Ethidium Bromide Adsorber serves as a crucial tool in mitigating these risks by effectively removing EtBr from solutions, thereby enhancing laboratory safety and reducing potential exposure. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

The primary function of the this compound is based on adsorption rather than chemical transformation. When EtBr is present in a solution, the adsorber interacts with it to form a complex, effectively removing it from the solution. This interaction can be described using adsorption isotherm models, such as the Freundlich and Langmuir models, which detail how solute molecules adhere to the adsorbent's surface through van der Waals forces, hydrophobic interactions, and electrostatic attractions .

Adsorption Isotherm Models

| Model | Description | Equation |

|---|---|---|

| Freundlich | Describes adsorption on heterogeneous surfaces; assumes multilayer adsorption | |

| Langmuir | Assumes monolayer adsorption on a surface with a finite number of identical sites |

Where:

- = amount adsorbed at equilibrium

- = equilibrium concentration of the adsorbate

- = adsorption constants

- = maximum adsorption capacity

Mutagenic Effects

Ethidium bromide is known for its ability to intercalate into DNA, leading to mutations and genetic alterations . Research has shown that EtBr can increase DNA viscosity and cause hypercondensation of chromatin at high concentrations . The following table summarizes key findings related to EtBr's biological activity:

| Concentration (mg/ml) | Effect on DNA Structure | Observations |

|---|---|---|

| Low (0.1 - 0.5) | Increased viscosity; relaxation of DNA loops | Enhanced radial migration in comet assay |

| High (2.0) | Hypercondensation of chromatin | Significant reduction in viscosity |

Case Studies

- Human Lymphocytes Study :

-

Adsorption Studies with Almond Skin Extract :

- Objective : To evaluate the effectiveness of biogenic palladium nanoparticles (PdNPs) as an adsorbent for EtBr.

- Methods : Kinetic and thermodynamic studies.

- Findings : The adsorption process followed pseudo-second-order kinetics with an R² value exceeding 0.995, indicating effective removal of EtBr from water .

Environmental Implications

The removal of EtBr is critical not only for laboratory safety but also for environmental protection. This compound reduces the risk posed by this toxic compound when disposed of improperly. Studies have demonstrated that degradation processes using cold atmospheric plasma (CAP) can effectively break down EtBr into non-toxic products .

Degradation Efficiency

| Treatment Method | Efficiency (%) | Notes |

|---|---|---|

| Cold Atmospheric Plasma | Up to 95% | Non-toxic degradation products observed |

| This compound | >90% | Effective removal before disposal |

Q & A

Q. How can ethidium bromide (EtBr) adsorbers be integrated into experimental workflows while ensuring compliance with laboratory safety protocols?

Ethidium bromide adsorbers should be used in designated laboratory areas under certified chemical fume hoods to minimize airborne exposure . Prior to use, researchers must:

- Validate adsorber compatibility with the specific EtBr concentration and buffer system (e.g., Tris-borate-EDTA) .

- Document training on adsorber handling, including spill response and waste disposal, as per institutional SOPs .

- Pair adsorber use with UV fluorescence checks (post-filtration) to confirm EtBr removal before disposal .

Q. What methodological factors influence the adsorption efficiency of ethidium bromide adsorbers in aqueous solutions?

Key factors include:

- Adsorber composition : Cation-exchange resins (e.g., Dowex™ MARATHON™ MSC) or activated carbon matrices specifically designed for EtBr binding .

- Contact time : Prolonged exposure (≥30 minutes) enhances adsorption, but optimal duration varies by product .

- pH : Neutral to slightly acidic conditions (pH 6–7) improve EtBr binding due to reduced competition from hydroxide ions .

- Flow rate : Slow filtration (e.g., gravity flow) maximizes interaction between EtBr and adsorber particles .

Q. How can researchers validate the complete removal of ethidium bromide after using adsorbers?

- UV fluorescence assay : Post-filtration, expose the solution to UV light (302 nm). Absence of orange-red fluorescence indicates successful EtBr removal .

- Documentation : Record batch-specific adsorber performance metrics (e.g., volume treated, residual fluorescence) in lab notebooks for audit compliance .

Advanced Research Questions

Q. How can residual ethidium bromide interfere with downstream applications, and how can this be mitigated when using adsorbers?

EtBr residues as low as 10 ng/mL can inhibit PCR amplification or protein-DNA interaction assays . Mitigation strategies:

Q. What experimental approaches resolve contradictions in adsorption efficiency data across different ethidium bromide adsorber products?

- Comparative isotherm studies : Perform batch adsorption experiments under standardized conditions (pH, temperature) to quantify maximum binding capacity (Qmax) for products like Sigma-Aldrich this compound vs. activated charcoal .

- Kinetic modeling : Use pseudo-second-order models to compare adsorption rates and identify bottlenecks (e.g., pore diffusion limitations) .

Q. How can researchers troubleshoot low adsorption efficiency in ethidium bromide waste solutions containing high salt concentrations?

- Ion competition : High NaCl (>500 mM) reduces adsorption by competing for binding sites. Pre-dilute waste solutions or switch to adsorbers with higher ion selectivity (e.g., hydrogen-form cation exchangers) .

- Regeneration testing : For reusable adsorbers, validate regeneration protocols (e.g., 0.1 M HCl elution) to restore binding capacity after salt exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.